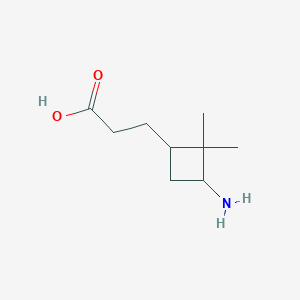amine](/img/structure/B13232535.png)
[1-(2-Fluorophenyl)ethyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)ethylamine: is an organic compound with the molecular formula C11H16FN It consists of a fluorophenyl group attached to an ethyl chain, which is further connected to a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluorophenylacetaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with propylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain 1-(2-Fluorophenyl)ethylamine in high purity.
Industrial Production Methods: In an industrial setting, the production of 1-(2-Fluorophenyl)ethylamine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to perform the reductive amination step efficiently.
Catalyst Optimization: Employing optimized catalysts and reaction conditions to maximize yield and minimize by-products.
Automated Purification: Using automated systems for purification to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Fluorophenyl)ethylamine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-fluorophenylacetic acid or 2-fluorophenylacetone.
Reduction: Formation of secondary or tertiary amines with varying alkyl groups.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
Building Block: 1-(2-Fluorophenyl)ethylamine serves as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: It is used in the preparation of ligands for coordination chemistry.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)ethylamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)ethylamine
- 1-(2-Bromophenyl)ethylamine
- 1-(2-Methylphenyl)ethylamine
Comparison:
- Fluorine Substitution: The presence of a fluorine atom in 1-(2-Fluorophenyl)ethylamine imparts unique electronic properties, making it more electronegative compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorine atom can influence the reactivity of the compound in substitution and oxidation reactions, often leading to different reaction pathways and products.
- Biological Activity: The fluorinated compound may exhibit distinct biological activities due to the strong hydrogen bonding and lipophilicity associated with the fluorine atom.
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-[1-(2-fluorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-3-8-13-9(2)10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
BWAZMRHTCOUKOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13232452.png)
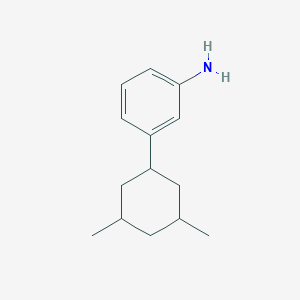
![Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13232459.png)
![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B13232463.png)
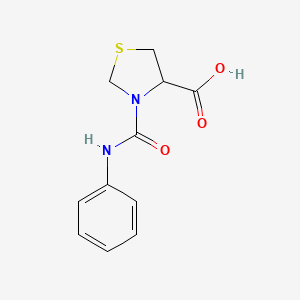
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine](/img/structure/B13232489.png)
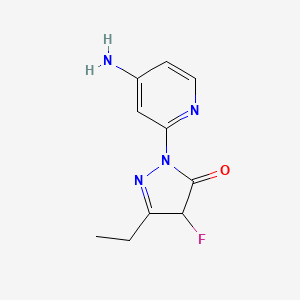

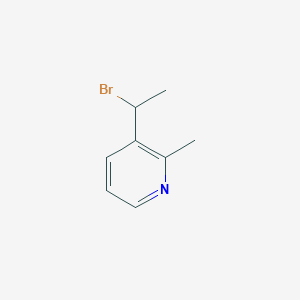
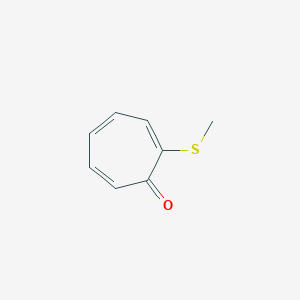
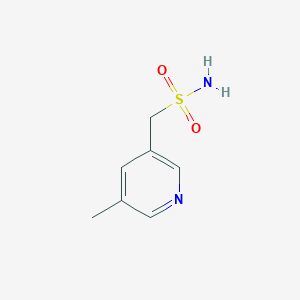
![Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate](/img/structure/B13232521.png)
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(naphthalen-1-yl)cyclobutane-1-carboxylic acid](/img/structure/B13232527.png)
